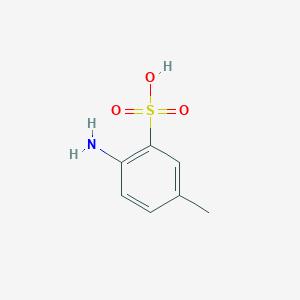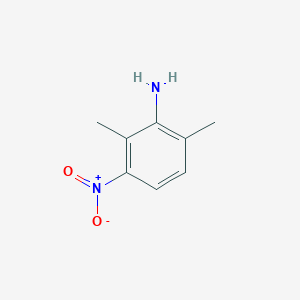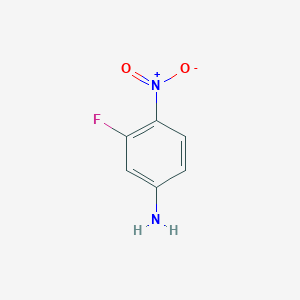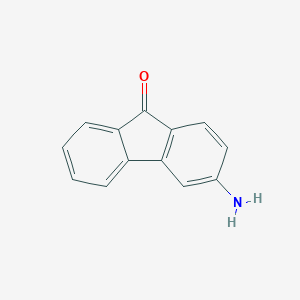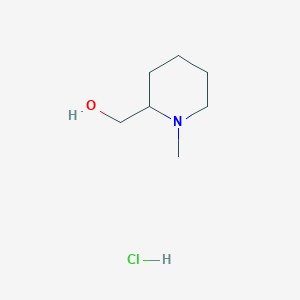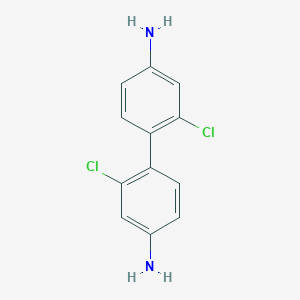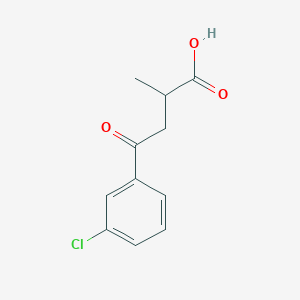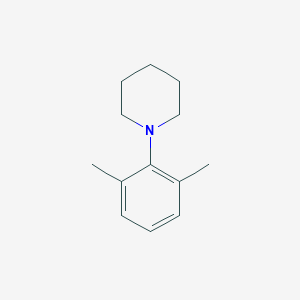
N-(2,6-Dimethylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)piperidine, commonly known as DMPP, is a chemical compound that belongs to the family of piperidine derivatives. It is a colorless liquid that has a strong odor and is soluble in water. DMPP is widely used in scientific research as it has several applications in the field of biochemistry and physiology.
作用机制
DMPP binds to the nAChRs and activates them, leading to the release of neurotransmitters such as dopamine, acetylcholine, and serotonin. This activation results in various physiological effects such as muscle contraction, increased heart rate, and increased blood pressure.
生化和生理效应
DMPP has several biochemical and physiological effects. It is a potent activator of nAChRs, which are involved in several physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DMPP has been shown to increase the release of dopamine and acetylcholine, which are important neurotransmitters in the brain. It has also been shown to increase heart rate and blood pressure.
实验室实验的优点和局限性
DMPP has several advantages for lab experiments. It is a potent and selective agonist of nAChRs, which makes it an ideal ligand for studying these receptors. DMPP is also readily available and relatively inexpensive. However, DMPP has some limitations for lab experiments. It has a short half-life, which limits its use in long-term studies. DMPP also has a strong odor, which can be a problem in certain experiments.
未来方向
There are several future directions for the study of DMPP. One area of research is the development of new ligands for nAChRs that are more selective and potent than DMPP. Another area of research is the study of the role of nAChRs in various physiological processes such as addiction, cognition, and pain. Additionally, the use of DMPP in drug discovery and development is an area of ongoing research.
Conclusion:
DMPP is a potent ligand for nAChRs that has several applications in scientific research. It is widely used to study the structure and function of these receptors and their role in various physiological processes. DMPP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMPP, including the development of new ligands for nAChRs and the study of the role of these receptors in various physiological processes.
合成方法
DMPP can be synthesized by the reaction of 2,6-dimethylbenzaldehyde with piperidine in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol. The product is then purified by distillation or recrystallization.
科学研究应用
DMPP has several applications in scientific research. It is widely used as a ligand in the study of nicotinic acetylcholine receptors (nAChRs). DMPP is a potent agonist of nAChRs, which are important neurotransmitter receptors in the nervous system. It is used to study the structure and function of these receptors and their role in various physiological processes.
属性
CAS 编号 |
81506-15-2 |
|---|---|
产品名称 |
N-(2,6-Dimethylphenyl)piperidine |
分子式 |
C13H19N |
分子量 |
189.3 g/mol |
IUPAC 名称 |
1-(2,6-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11-7-6-8-12(2)13(11)14-9-4-3-5-10-14/h6-8H,3-5,9-10H2,1-2H3 |
InChI 键 |
AHWKTAIPEJXMBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCCCC2 |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2CCCCC2 |
其他 CAS 编号 |
81506-15-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



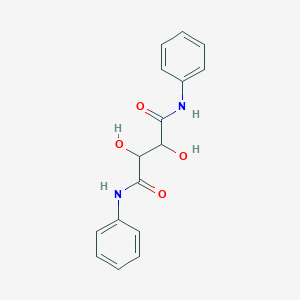
![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
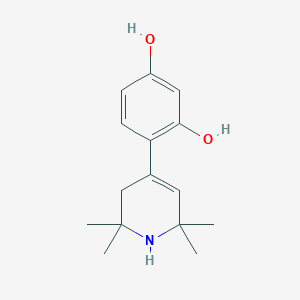
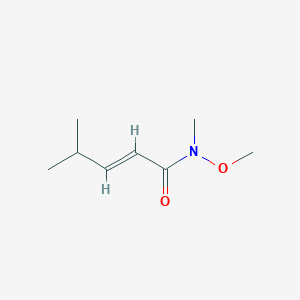
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)

